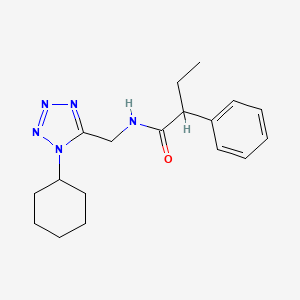

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylbutanamide

Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylbutanamide is a synthetic organic compound featuring a tetrazole ring substituted with a cyclohexyl group, linked via a methylene bridge to a 2-phenylbutanamide moiety. The cyclohexyl group enhances lipophilicity, while the 2-phenylbutanamide moiety introduces aromatic and amide functionalities, which are critical for intermolecular interactions such as hydrogen bonding and π-π stacking.

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O/c1-2-16(14-9-5-3-6-10-14)18(24)19-13-17-20-21-22-23(17)15-11-7-4-8-12-15/h3,5-6,9-10,15-16H,2,4,7-8,11-13H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZSTEODDWLHPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=NN=NN2C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylbutanamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring is synthesized through a cyclization reaction involving an azide and a nitrile. This reaction is often carried out in the presence of a catalyst such as zinc chloride or sodium azide.

Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the tetrazole intermediate.

Formation of the Butanamide Moiety: The final step involves the coupling of the tetrazole-cyclohexyl intermediate with a phenylbutanamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylbutanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate specific biological pathways, leading to the observed effects. The cyclohexyl and phenylbutanamide moieties contribute to the compound’s lipophilicity and ability to cross cell membranes, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Core Structural Similarities:

Key Differences:

- Substituents :

- 5e : 3,5-Dichlorobenzenamine substituent .

- 5c : 4-Fluorobenzenamine substituent .

- 5j: 2,5-Dimethylbenzenamine substituent . Pharmaceutical Derivatives: highlights cilostazol-related compounds with tetrazole groups but distinct backbones (e.g., quinolinone linkages) .

Physical and Spectral Properties

Table 1: Comparative Physical Properties

Spectral Data Highlights:

- IR Spectroscopy : All analogues show characteristic -NH stretching (~3418 cm⁻¹), C-H aromatic stretching (~3037 cm⁻¹), and tetrazole-related absorptions (~1579 cm⁻¹ for C-N) .

- NMR : The cyclohexyl group in all compounds appears as multiplet peaks in ¹H NMR (δ 1.2–2.1 ppm) and ¹³C NMR (δ 25–35 ppm for cyclohexyl carbons) .

- Mass Spectrometry : Molecular weights of analogues range from 388.00 (5b ) to 415.50 (5d ) , while the target compound’s theoretical molecular weight is ~371.47 (C₁₉H₂₅N₅O).

Functional and Pharmacological Implications

- Target Compound : The butanamide group may enhance binding to proteases or kinases, similar to amide-containing drugs like bortezomib.

- Analogues : Substituted benzenamines in 5a–5j are tailored for electronic and steric effects; halogenated derivatives (e.g., 5e , 5c ) could improve bioavailability .

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenylbutanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological properties, synthesis, and applications of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound this compound features a tetrazole ring, which is known for enhancing biological activity through various mechanisms. The presence of the cyclohexyl group and the phenylbutanamide structure contributes to its pharmacological profile.

Chemical Formula:

Molecular Weight:

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of cyclohexyl-substituted tetrazole with 2-phenylbutanoyl chloride. The reaction conditions often include solvents such as dichloromethane and catalysts to facilitate the formation of the amide bond.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing tetrazole moieties. For instance, related compounds have shown significant activity against various cancer cell lines. In vitro studies indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor effects comparable to established chemotherapeutics like sorafenib .

| Compound | Cell Line | IC50 (µM) | Comparison to Sorafenib |

|---|---|---|---|

| 10p | HT-29 | 0.08 | 45.1 times more active |

| H460 | 0.36 | 6.1 times more active | |

| MKN-45 | 0.97 | 2.4 times more active |

The antitumor activity is believed to stem from the inhibition of specific kinases involved in cancer cell proliferation and survival. The tetrazole ring may enhance binding affinity to target proteins, contributing to its efficacy as an anticancer agent .

Other Biological Activities

In addition to antitumor properties, this compound has been investigated for other biological activities:

- Antimicrobial Activity: Compounds with similar structures have demonstrated effectiveness against various bacterial strains.

- Anti-inflammatory Properties: Some derivatives exhibit potential in reducing inflammation, making them candidates for treating inflammatory diseases.

Case Studies and Research Findings

-

Case Study on Antitumor Activity:

A study published in Wiley-VCH evaluated a series of tetrazole-containing compounds, revealing that those with cyclohexyl substitutions showed enhanced cytotoxicity against multiple cancer cell lines compared to their non-substituted counterparts . -

Research on Mechanistic Insights:

Further research indicated that these compounds could inhibit CRAf kinase activity, which is crucial in cancer signaling pathways, thereby providing a mechanistic basis for their observed biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.